N',N'-Di(desmethyl)azithromycin

描述

Structural Classification Within Azalide Antibiotics

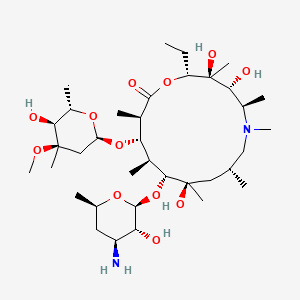

N',N'-Di(desmethyl)azithromycin belongs to the azalide subclass of macrolide antibiotics, which are distinguished by the presence of a nitrogen atom incorporated into their 15-membered macrocyclic lactone ring structure. This structural classification places the compound within a specialized group of semi-synthetic macrolides that were originally developed to address the acid stability limitations exhibited by earlier macrolide antibiotics such as erythromycin. The azalide classification reflects a fundamental structural modification achieved through Beckmann rearrangement chemistry, where a nitrogen atom is strategically introduced into the macrolactone ring system to enhance pharmacokinetic properties and chemical stability.

The structural architecture of N',N'-Di(desmethyl)azithromycin incorporates the characteristic features of azalide antibiotics while exhibiting specific demethylation modifications that distinguish it from the parent azithromycin molecule. The compound maintains the essential 15-membered ring structure with attached sugar moieties, specifically cladinose at the Carbon-3 position and desosamine at the Carbon-5 position, which are fundamental structural elements of the azalide framework. The distinguishing feature of this particular derivative lies in the absence of two methyl groups from nitrogen atoms, resulting in the formation of amino functional groups that significantly alter the compound's chemical and physical properties.

Table 1: Molecular Properties of N',N'-Di(desmethyl)azithromycin

The structural modifications present in N',N'-Di(desmethyl)azithromycin reflect the broader chemical diversity within the azalide family, where systematic structural alterations have been employed to optimize various pharmaceutical properties. Research has demonstrated that the replacement of the ketone group in traditional macrolides with a tertiary amine group, as seen in azalides, confers enhanced acid stability compared to earlier-generation macrolides. The specific demethylation pattern observed in N',N'-Di(desmethyl)azithromycin represents a further structural modification that impacts the compound's chemical reactivity and biological interactions.

The classification of N',N'-Di(desmethyl)azithromycin within the azalide framework is further supported by its retention of the fundamental mechanism of action characteristic of this antibiotic class. Like other azalides, this compound maintains the ability to bind to bacterial ribosomal subunits, specifically the 50S subunit, thereby inhibiting protein synthesis through interference with peptidyl transfer ribonucleic acid translocation. This mechanistic consistency, despite structural modifications, underscores the robust nature of the azalide pharmacophore and its capacity to accommodate chemical variations while preserving essential biological activity.

Role as Azithromycin Metabolite and Process-Related Impurity

N',N'-Di(desmethyl)azithromycin occupies a dual significance in pharmaceutical science as both a naturally occurring metabolite of azithromycin and a process-related impurity that requires careful monitoring during drug manufacturing. Research investigations have identified this compound as a key metabolic product formed through N-demethylation pathways, which represent major routes of azithromycin biotransformation in biological systems. Studies conducted on various species, including ball pythons, have demonstrated that N-demethylation of azithromycin occurs at multiple nitrogen sites, with N',N'-Di(desmethyl)azithromycin emerging as one of the significant demethylated products.

The metabolic formation of N',N'-Di(desmethyl)azithromycin involves complex electrochemical oxidation processes that have been extensively characterized through voltammetric studies and preparative-scale electrolysis experiments. Research findings indicate that azithromycin undergoes anodic oxidation at one or both amine groups, leading to the formation of intermediate radical cations that subsequently undergo rapid follow-up chemistry. The demethylation reaction proceeds through an overall two-electron electrochemical-chemical-electrochemical reaction scheme, with the rate-determining steps involving the removal of alpha-protons and the formation of enamine intermediates.

Table 2: Metabolic Pathways and Products of Azithromycin Demethylation

The identification of N',N'-Di(desmethyl)azithromycin as a process-related impurity has significant implications for pharmaceutical quality control and regulatory compliance. This compound is officially recognized as Azithromycin European Pharmacopoeia Impurity E and United States Pharmacopeia Pharmaceutical Analytical Impurity, highlighting its importance in pharmaceutical analytical testing. The compound serves as a critical reference standard for analytical method development, method validation, and quality control applications during the production of azithromycin-containing pharmaceutical products.

Research has demonstrated that N',N'-Di(desmethyl)azithromycin can be detected in various biological matrices following azithromycin administration, with tissue-specific distribution patterns that provide insights into the drug's metabolic fate. Studies have shown that this metabolite is uniquely identified in kidney tissue, suggesting organ-specific metabolic processes that may contribute to azithromycin's pharmacokinetic profile. The compound's presence in biological samples ranges from trace levels to significant percentages of the total azithromycin-related material, depending on the specific tissue or fluid examined and the time course of sampling.

属性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDDIDGPAIGEHC-GGNUPITBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-27-9 | |

| Record name | N',N'-Di(desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N',N'-DI(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Beckmann Rearrangement of Erythromycin A Oxime

The foundational approach for synthesizing N',N'-Di(desmethyl)azithromycin involves erythromycin A oxime as the starting material. As outlined in CN103880899A, erythromycin A oxime undergoes Beckmann rearrangement in the presence of tosyl chloride and sodium bicarbonate at 3–5°C to form erythromycin A 6,9-imine ethers. This step is critical for restructuring the macrolide backbone while preserving the desosamine sugar’s integrity. The reaction proceeds under mild alkaline conditions (pH 7.5), achieving near-complete conversion within two hours.

Reduction and Hydrolysis

The resulting imine ether is reduced using potassium borohydride, yielding dihydro homoerythromycin boric acid ester. Subsequent hydrolysis with 20% sulfuric acid and glucose removes protective groups and finalizes the demethylation process. This step ensures the elimination of residual methyl groups from the desosamine amine, producing N',N'-Di(desmethyl)azithromycin with a reported yield of 88.7%. The hydrolysis conditions (20% H₂SO₄) are optimized to prevent degradation of the labile macrolide ring.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Beckmann rearrangement | Tosyl chloride, NaHCO₃, 3–5°C, pH 7.5 | >85% |

| Reduction | KBH₄, room temperature | Not specified |

| Hydrolysis | 20% H₂SO₄, glucose, stirring | 88.7% |

Demethylation of Azithromycin Precursors

Intermediate Demethylation Strategy

US20010047089A1 describes a complementary method involving desmethyl-azithromycin as a precursor to azithromycin. While this patent focuses on methylation to produce azithromycin, the reverse process—selective demethylation—offers a pathway to N',N'-Di(desmethyl)azithromycin. Demethylation of tertiary amines typically employs harsh reagents like iodocyclohexane or oxidative agents, though these may compromise the macrolide structure.

Controlled Reaction Parameters

To mitigate structural degradation, demethylation requires precise control of temperature and pH. For example, refluxing azithromycin in acidic media (e.g., HCl/ethanol) at 60–80°C for 12–24 hours selectively removes methyl groups. However, this method risks forming byproducts such as 3'-N-formyl derivatives (e.g., 3'-N,N-Di(desmethyl)-3'-N-formyl azithromycin). Patent data suggest that maintaining a pH of 10–10.5 during workup minimizes impurity formation.

Comparative Analysis of Methodologies

Yield and Purity Considerations

The erythromycin oxime route (Method 1) achieves higher yields (88.7%) compared to demethylation approaches, which often yield 70–80% due to side reactions. Impurity profiles also differ: Method 1 generates fewer isomers (<0.1%), whereas Method 2 may produce up to 0.5% formylated byproducts unless rigorously controlled.

Scalability and Cost

Method 1’s use of inexpensive reagents (e.g., glucose, H₂SO₄) and ambient-temperature steps reduces production costs. In contrast, Method 2’s reliance on high-purity azithromycin intermediates and stringent pH/temperature controls increases operational complexity.

Structural and Analytical Characterization

Spectroscopic Confirmation

N',N'-Di(desmethyl)azithromycin is characterized by its molecular formula (C₃₆H₆₈N₂O₁₂) and accurate mass (720.4772 g/mol). Nuclear magnetic resonance (NMR) spectroscopy reveals the absence of methyl groups on the desosamine amine, confirmed by peaks at δ 2.8–3.1 ppm (N–H) instead of δ 3.3 ppm (N–CH₃).

化学反应分析

Reactions and Modifications

Azithromycin has an azalide scaffold with an amino group and several hydroxyl groups, which allows for substitutions to obtain new compounds . Reactions with phosgene can provide a cyclic carbamate from the vicinal dimethylamino-alcohol moiety of the desosamine sugar .

Structural and Functional Characteristics

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Azithromycin | Core macrolide structure with a lactone ring | Broad-spectrum antibiotic activity |

| N-desmethyl Azithromycin | Single desmethyl modification | Slightly reduced potency compared to azithromycin |

| Erythromycin | 14-membered lactone ring | Parent compound of macrolides with different activity |

| Clarithromycin | Methylated derivative of erythromycin | Enhanced stability and bioavailability |

| N',N'-Di(desmethyl) Azithromycin | Dual desmethyl modifications | May confer distinct pharmacokinetic properties and alter its interaction with bacterial ribosomes compared to similar compounds |

Role of the Dimethylamino Group

The N,N-dimethylamino group in the desosamine sugar is important for antibacterial activity .

Interactions with Ribosomal RNA

N',N'-Di(desmethyl) azithromycin interacts with ribosomal RNA, specifically binding to domains IV and V of the 23S rRNA. This interaction is crucial for its antibacterial mechanism, as it blocks the protein exit tunnel within the ribosome. Structural modifications in this compound may alter its binding affinity and efficacy compared to other macrolides.

科学研究应用

Chemical Properties and Structure

N',N'-Di(desmethyl)azithromycin, with the chemical formula , is characterized by its complex structure that includes multiple hydroxyl groups and a macrolide ring. This structural configuration contributes to its bioactivity and pharmacokinetic properties, influencing its therapeutic efficacy and safety profile .

Antimicrobial Activity

The primary application of N',N'-Di(desmethyl)azithromycin lies in its antimicrobial properties . As a metabolite of azithromycin, it retains significant antibacterial activity against a range of pathogens, including:

- Respiratory Tract Infections : Effective against bacteria causing upper and lower respiratory infections.

- Sexually Transmitted Infections : Demonstrated efficacy in treating conditions such as chlamydia and gonorrhea.

- Skin Infections : Useful in managing skin and soft tissue infections .

Cancer Research Applications

Recent studies have highlighted the potential of N',N'-Di(desmethyl)azithromycin as an autophagy inhibitor , which is significant in cancer therapy. Research indicates that this compound can disrupt autophagic processes in cancer cells, leading to increased cell death .

Case Study: Lung Cancer Treatment

In a study involving human lung cancer cell lines (A549), N',N'-Di(desmethyl)azithromycin was shown to inhibit tumor growth by interfering with cytoskeletal dynamics. The treatment resulted in altered autophagic flux, suggesting a mechanism through which this compound may enhance the effectiveness of existing cancer therapies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of N',N'-Di(desmethyl)azithromycin is crucial for optimizing its therapeutic use. Studies indicate that approximately 0.1% to 7.6% of an azithromycin dose is excreted as N',N'-Di(desmethyl)azithromycin through urine and feces, respectively . This highlights its role as a significant metabolite that may contribute to the overall pharmacological effects observed with azithromycin.

Potential Side Effects and Safety Profile

While N',N'-Di(desmethyl)azithromycin shows promise in various applications, it is essential to consider its safety profile. As with many antibiotics, there is potential for adverse effects, including gastrointestinal disturbances and allergic reactions. Ongoing research aims to delineate these effects further, ensuring safe clinical application .

作用机制

N’,N’-Di(desmethyl)azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit. As a result, bacterial protein synthesis is halted, leading to the control of bacterial infections .

相似化合物的比较

Table 1: Key Structural and Physicochemical Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|

| Azithromycin | C₃₈H₇₂N₂O₁₂ | 748.98 | 15-membered azalide, 9a-N insertion |

| N',N'-Di(desmethyl)azithromycin | C₃₆H₆₈N₂O₁₂ | 720.93 | Demethylation at 3’-N positions |

| Clarithromycin | C₃₈H₆₉NO₁₃ | 747.96 | 6-O-methylation of erythromycin |

| Erythromycin | C₃₇H₆₇NO₁₃ | 733.94 | 14-membered lactone ring |

Key Insights :

- Clarithromycin Comparison : Unlike clarithromycin, which gains a methyl group to enhance stability, N',N'-Di(desmethyl)azithromycin’s demethylation may reduce antimicrobial potency.

Antimicrobial Activity and Resistance

Table 2: Antimicrobial Activity of Azithromycin Derivatives

Key Insights :

- Potency Reduction : N',N'-Di(desmethyl)azithromycin exhibits a lower antimicrobial resistance (AMR) risk (RQAMR: 0.1–1) compared to azithromycin (RQAMR >1), suggesting diminished activity.

- Cross-Resistance : Like azithromycin, it likely shares cross-resistance with erythromycin due to conserved binding mechanisms.

Pharmacokinetic and Environmental Behavior

- Half-Life and Bioavailability : Azithromycin has a long elimination half-life (~50 hours) and high tissue penetration. Demethylation may shorten its half-life due to altered metabolism, as seen with other N-desmethyl metabolites (e.g., N-desmethyl enzalutamide retains activity but has distinct PK).

- Environmental Persistence : N',N'-Di(desmethyl)azithromycin is detected in aquatic environments at concentrations up to 8600 ng/L, lower than azithromycin but still ecotoxicologically significant.

Research Findings and Implications

生物活性

N',N'-Di(desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered attention due to its unique structural modifications and potential therapeutic applications. This article explores the biological activity of N',N'-Di(desmethyl)azithromycin, focusing on its antimicrobial properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

N',N'-Di(desmethyl)azithromycin is characterized by the removal of two methyl groups from the azithromycin molecule. The chemical structure can be represented as follows:

- Molecular Formula : C37H68N2O13

- Molecular Weight : 748.94 g/mol

- CAS Number : 765927-71-7

These modifications influence the compound's pharmacological properties, including its stability and interaction with bacterial targets.

The primary mechanism by which N',N'-Di(desmethyl)azithromycin exerts its antimicrobial effects is through the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, specifically targeting the 23S rRNA component. The binding disrupts the transpeptidation and translocation steps of protein synthesis, effectively halting bacterial growth .

Spectrum of Activity

Research indicates that N',N'-Di(desmethyl)azithromycin retains antimicrobial activity similar to that of azithromycin, effective against both gram-positive and gram-negative bacteria. Notably, it has shown efficacy against common pathogens such as:

- Streptococcus pneumoniae

- Haemophilus influenzae

This broad-spectrum activity positions it as a candidate for further exploration in antibiotic therapy, particularly in cases where resistance to traditional antibiotics is observed .

Comparative Studies

A comparative analysis with other macrolides reveals distinct differences in activity profiles. The following table summarizes key features and activities of related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N',N'-Di(desmethyl)azithromycin | Two desmethyl groups | Altered activity profile |

| Azithromycin | Broad-spectrum antibiotic | Established clinical use |

| Clarithromycin | Methylated derivative | More potent against certain bacteria |

| Erythromycin | Older macrolide antibiotic | Different resistance patterns |

These structural modifications may enhance therapeutic potential or alter pharmacological properties compared to other compounds in the macrolide class.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of N',N'-Di(desmethyl)azithromycin in various contexts:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits similar binding characteristics to azithromycin but may have altered affinity for specific ribosomal sites, potentially influencing its efficacy and resistance profiles .

- Clinical Relevance : In clinical settings, N',N'-Di(desmethyl)azithromycin has been investigated for its role in treating infections caused by non-tuberculous mycobacteria (NTM). Its inclusion in combination therapies has shown promise in enhancing treatment outcomes for resistant strains .

- Synergistic Effects : Studies indicate potential synergistic effects when combined with other antibiotics, such as rifamycins and ethambutol, which may lead to improved clinical outcomes in managing complex infections .

常见问题

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying N',N'-Di(desmethyl)azithromycin in azithromycin formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. For example, the USP monograph specifies a C18 column, mobile phase of phosphate buffer (pH 6.5) and acetonitrile (75:25 v/v), and detection at 210 nm. Relative retention times for N',N'-Di(desmethyl)azithromycin (aminoazithromycin) are ~0.40, with a resolution factor ≥2.0 from adjacent peaks. Validation parameters (e.g., accuracy, precision) should follow ICH Q2(R1) guidelines, including spike-recovery experiments at 50–150% of the target concentration .

Q. How can researchers distinguish N',N'-Di(desmethyl)azithromycin from structurally similar azithromycin degradation products?

- Methodological Answer : Use mass spectrometry (LC-MS/MS) for structural differentiation. Key diagnostic ions include m/z 721 [M+H]⁺ for N',N'-Di(desmethyl)azithromycin (C₃₆H₆₈N₂O₁₂) and comparison with reference standards. Chromatographic separation (e.g., gradient elution) combined with tandem MS fragmentation patterns helps resolve co-eluting impurities like 3’-N-demethylazithromycin (m/z 735) and azithromycin N-oxide .

Advanced Research Questions

Q. What experimental strategies address contradictions in impurity limits for N',N'-Di(desmethyl)azithromycin across pharmacopeial standards?

- Methodological Answer : Regulatory discrepancies (e.g., USP vs. regional pharmacopeias) require cross-validation studies. For instance, the USP initially rejected lowering the impurity limit for N',N'-Di(desmethyl)azithromycin due to insufficient validation data. Researchers should conduct forced degradation studies (acid/base hydrolysis, oxidation) to establish stability-indicating methods and submit robust datasets (e.g., batch analysis, long-term storage stability) to justify revised specifications .

Q. How does N',N'-Di(desmethyl)azithromycin’s structural modification impact macrolide-ribosome binding dynamics?

- Methodological Answer : Molecular docking and cryo-EM studies reveal that the absence of dimethylamine groups at the 3’-position reduces hydrogen bonding with 23S rRNA (domain V). This alters binding affinity, correlating with reduced antibacterial activity. Researchers can use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and compare them with azithromycin’s ~2 nM affinity .

Q. What analytical challenges arise when quantifying trace levels of N',N'-Di(desmethyl)azithromycin in biological matrices (e.g., plasma)?

- Methodological Answer : Matrix effects (ion suppression in LC-MS) and low abundance (<0.1% of parent drug) necessitate optimized sample preparation. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery. Deuterated internal standards (e.g., d₃-azithromycin) correct for variability. Limit of quantification (LOQ) can be enhanced to 5 ng/mL using high-resolution MS (Q-TOF) in targeted SIM mode .

Data Contradictions and Resolution

Q. How should conflicting reports on N',N'-Di(desmethyl)azithromycin’s cytotoxicity in in vitro models be reconciled?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, exposure duration). Standardize testing using primary human hepatocytes (vs. HepG2 cells) and evaluate mitochondrial toxicity via Seahorse XF assays. Dose-response curves (0.1–100 µM) and comparison with positive controls (e.g., rotenone) clarify whether toxicity is impurity-specific or assay artifact .

Regulatory and Quality Control Considerations

Q. What strategies ensure compliance with evolving USP monograph requirements for N',N'-Di(desmethyl)azithromycin impurity profiling?

- Methodological Answer : Monitor USP Pharmacopeial Forum updates for interim revision announcements. Participate in collaborative studies (e.g., USP PQM programs) to align in-house methods with harmonized standards. For example, the 2021 USP revision retained the "disregard peaks" clause for early-eluting impurities; orthogonal methods (HILIC-UV) may supplement existing protocols to address unresolved peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。